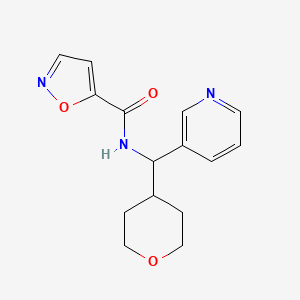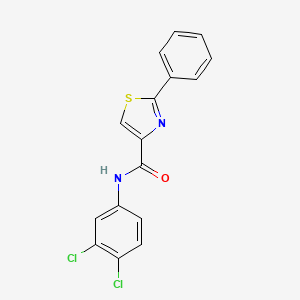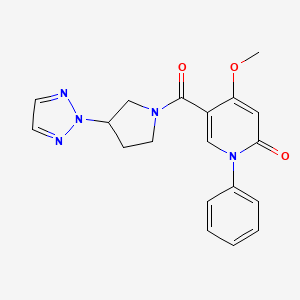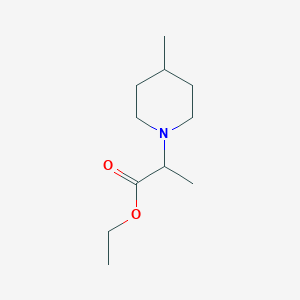
N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)isoxazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)isoxazole-5-carboxamide” is a complex organic molecule that contains several functional groups including a pyridine ring, a tetrahydro-2H-pyran ring, an isoxazole ring, and a carboxamide group .
Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present in it. For instance, the pyridine ring might undergo electrophilic substitution reactions, while the carboxamide group could participate in condensation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on factors like its molecular structure, polarity, and the functional groups present in it. For instance, it might have a certain solubility in water or organic solvents, a specific melting point and boiling point, etc .Scientific Research Applications
Synthesis and Luminescence Properties
A study conducted by R. Tang, Chunjing Tang, and Changwei Tang in 2011 explored the synthesis and luminescence properties of a novel polyamino polycarboxylic pyridine derivative ligand. This compound was designed to sensitize the emission of lanthanides, leading to the successful preparation of corresponding Eu(III) and Tb(III) complexes. These complexes exhibited strong luminescence intensity and high thermal stability, suggesting potential applications in materials science, particularly in the development of new luminescent materials. The study also investigated the binding interaction of the ligand with bovine serum albumin (BSA), which could have implications for medicinal applications involving lanthanide-based bioimaging agents (R. Tang, Chunjing Tang, & Changwei Tang, 2011).
Antibacterial Activity of Pyrazolopyridine Derivatives
N. Panda, S. Karmakar, and A. K. Jena's 2011 research focused on the synthesis of pyrazolo[3,4-b]pyridine derivatives and their antibacterial activity. These compounds, which feature the carboxamide group, showed moderate to good antibacterial properties against various Gram-negative and Gram-positive bacteria. This indicates their potential as leads for developing new antibacterial agents, which is crucial in addressing the growing issue of antibiotic resistance (N. Panda, S. Karmakar, & A. K. Jena, 2011).
Functionalization Reactions and Theoretical Studies
The study by İ. Yıldırım, F. Kandemirli, and E. Demir in 2005 explored the functionalization reactions of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid and its acid chloride with 2,3-diaminopyridine. This research provided insights into the chemical reactivity and potential applications of pyrazole-carboxamide derivatives in synthesizing more complex organic compounds, which could have implications for pharmaceutical chemistry and material sciences (İ. Yıldırım, F. Kandemirli, & E. Demir, 2005).
Microwave-Assisted Synthesis of Tetrazolyl Pyrazole Amides
Jun Hu, Ji-kui Wang, Taoyu Zhou, and Yanhua Xu's 2011 study described a rapid and efficient microwave-assisted method for synthesizing N-(1H-tetrazol-5-yl) derivatives of 3-methyl-1-phenyl-1H-pyrazole-5-carboxamide. These compounds were found to have significant bactericidal, pesticidal, herbicidal, and antimicrobial activities. The use of microwave irradiation in the synthesis process represents an advancement in green chemistry by reducing reaction times and potentially lowering energy consumption (Jun Hu, Ji-kui Wang, Taoyu Zhou, & Yanhua Xu, 2011).
Antimycobacterial Activity of Substituted Isosteres
M. Gezginci, Andmalcolm A. Martin, and S. Franzblau's 1998 research on pyridines and pyrazines substituted with various ring systems revealed significant antimycobacterial activity against Mycobacterium tuberculosis. The study highlighted the therapeutic potential of these compounds in treating tuberculosis, especially given the emergence of drug-resistant strains of the bacterium. The exploration of carboxylic acid isosteres in this context provides a foundation for the development of new antituberculosis agents (M. Gezginci, Andmalcolm A. Martin, & S. Franzblau, 1998).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[oxan-4-yl(pyridin-3-yl)methyl]-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c19-15(13-3-7-17-21-13)18-14(11-4-8-20-9-5-11)12-2-1-6-16-10-12/h1-3,6-7,10-11,14H,4-5,8-9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLUHFXLAAUXJIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=CN=CC=C2)NC(=O)C3=CC=NO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-((3-fluoro-4-methylphenyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2734760.png)


![3-(benzenesulfonyl)-N-[4-(1,3-benzothiazol-2-yl)phenyl]propanamide](/img/structure/B2734764.png)
![N-{3-cyano-4-[(4-methylphenyl)sulfanyl]phenyl}-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2734765.png)

![[1-(4-Chlorophenyl)ethyl]hydrazine hydrochloride](/img/structure/B2734770.png)



![[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2734777.png)

![N-(4-acetylphenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2734780.png)
![5-((4-(3-Chlorophenyl)piperazin-1-yl)(4-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2734782.png)
